molecular formula C7H13NO3 B1345817 [(1-Ethylpropyl)amino](oxo)acetic acid CAS No. 1142202-55-8

[(1-Ethylpropyl)amino](oxo)acetic acid

Cat. No.: B1345817
CAS No.: 1142202-55-8
M. Wt: 159.18 g/mol
InChI Key: JEHWLPWXBVPHNT-UHFFFAOYSA-N
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Description

(1-Ethylpropyl)aminoacetic acid is an organic compound that belongs to the class of amino acids It features an amino group substituted with a 1-ethylpropyl group and an oxo group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (1-Ethylpropyl)aminoacetic acid typically begins with the selection of appropriate starting materials such as 1-ethylpropylamine and glyoxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out in an aqueous medium at a temperature range of 25-50°C. The pH is maintained between 6-8 to ensure optimal reaction conditions.

Industrial Production Methods

In an industrial setting, the production of (1-Ethylpropyl)aminoacetic acid involves large-scale reactors with precise control over temperature, pH, and reaction time. Continuous flow reactors are often used to enhance the efficiency and yield of the product. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-Ethylpropyl)aminoacetic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding (1-Ethylpropyl)aminoacetic acid.

    Substitution: The amino group can participate in substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted amino acids.

Scientific Research Applications

(1-Ethylpropyl)aminoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Ethylpropyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpropyl)aminoacetic acid
  • (1-Ethylbutyl)aminoacetic acid
  • (1-Ethylpropyl)aminoacetic acid

Uniqueness

(1-Ethylpropyl)aminoacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-oxo-2-(pentan-3-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-5(4-2)8-6(9)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWLPWXBVPHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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